2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate
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Overview
Description
2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by a pyrrolidine ring substituted with a phenyl group and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylcarbamate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products where the dimethylcarbamate group is replaced by other functional groups.
Scientific Research Applications
2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
2,5-Dioxo-3-phenylpyrrolidin-1-yl dimethylcarbamate is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a phenyl group and a dimethylcarbamate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2,5-dioxo-3-phenylpyrrolidin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)13(18)19-15-11(16)8-10(12(15)17)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
WZGAZCLXYLNBGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)ON1C(=O)CC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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